molecular formula C16H12O3 B13147686 9,10-Anthracenedione, 1-ethyl-4-hydroxy- CAS No. 61781-88-2

9,10-Anthracenedione, 1-ethyl-4-hydroxy-

Cat. No.: B13147686
CAS No.: 61781-88-2
M. Wt: 252.26 g/mol
InChI Key: XKSHKPUEUSDTSV-UHFFFAOYSA-N
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Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds characterized by a planar aromatic core with two ketone groups at positions 9 and 10. The compound 1-ethyl-4-hydroxy-9,10-anthracenedione features an ethyl substituent at position 1 and a hydroxyl group at position 2. These substituents influence its physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

61781-88-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-ethyl-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3

InChI Key

XKSHKPUEUSDTSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of 4-Hydroxyanthraquinone

Method Overview:
This approach involves the alkylation of 4-hydroxyanthraquinone (also known as quinizarin) with ethylating agents, typically ethyl halides or ethyl sulfate derivatives, under basic conditions.

Procedure:

  • Dissolve 4-hydroxyanthraquinone in a suitable solvent such as pyridine or dimethylformamide (DMF).
  • Add an excess of ethylating agent, such as ethyl bromide or ethyl chloride.
  • Introduce a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Heat the mixture to approximately 80–120°C for 12–24 hours, monitoring the reaction progress via thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and pour into water or dilute acid to precipitate the product.
  • Filter, wash, and recrystallize the product from ethanol to obtain pure 1-ethyl-4-hydroxyanthraquinone.

Reaction Scheme:

4-Hydroxyanthraquinone + Ethyl halide → 1-Ethyl-4-hydroxyanthraquinone

Notes:

  • The reaction conditions must be optimized to prevent over-alkylation.
  • The yield typically exceeds 70% under controlled conditions.

Oxidation of 1-Ethyl-4-alkylanthraquinone Derivatives

Method Overview:
Starting from 1-ethyl-4-alkylanthraquinone, oxidation can be employed to introduce the hydroxy group at position 4.

Procedure:

  • Synthesize 1-ethyl-4-alkylanthraquinone via alkylation as described above.
  • Subject the compound to controlled oxidation using oxidants such as hydrogen peroxide, potassium permanganate, or chromium(VI) reagents.
  • Conduct the oxidation in a suitable solvent (e.g., acetic acid or acetone) at moderate temperatures (around 50°C).
  • Isolate the product by filtration and purify via recrystallization.

Notes:

  • Selective oxidation is critical to avoid over-oxidation or degradation.
  • This method is more suitable for derivatized anthraquinones with alkyl groups.

Reduction and Hydroxylation Pathways

Method Overview:
An alternative route involves the reduction of anthraquinone derivatives followed by hydroxylation.

Procedure:

  • Reduce anthraquinone derivatives to anthracene derivatives using agents like sodium dithionite or zinc in acid.
  • Hydroxylate the reduced compound at the desired position using hydroxylating agents such as hydrogen peroxide or hydroxyl radicals generated in situ.
  • Reoxidize if necessary to restore the quinone structure, ensuring the hydroxyl group remains at position 4.

Research Findings:

  • Studies indicate that hydroxylation at position 4 can be achieved selectively using hydroxylating agents under controlled conditions, especially in the presence of catalysts or directing groups.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
Alkylation 4-Hydroxyanthraquinone Ethyl halide, base 80–120°C, 12–24 h >70 Most straightforward, high yield
Oxidation 1-Ethyl-4-alkylanthraquinone H₂O₂, KMnO₄ 50°C, 4–8 h Variable Requires selective oxidation
Reduction & Hydroxylation Anthraquinone derivatives Na₂S₂O₄, H₂O₂ Mild, controlled 50–80 Alternative route, more complex

Research Findings and Notes:

  • Reaction Optimization: Studies emphasize the importance of controlling reaction parameters such as temperature, solvent, and reagent excess to maximize yield and selectivity (see,,).
  • Purification Techniques: Recrystallization from ethanol or chromatography on silica gel are standard purification steps.
  • Biological Activity: Derivatives like 9,10-anthracenedione with hydroxyl and alkyl substitutions exhibit notable antimicrobial and anticancer activities, which influence synthesis strategies to optimize biological properties (,).

Scientific Research Applications

Based on the search results, comprehensive data tables and well-documented case studies for the applications of "9,10-Anthracenedione, 1-ethyl-4-hydroxy-" are not available. However, the search results do provide some information regarding similar compounds and their applications.

9,10-Anthracenedione, 1-ethyl-4-hydroxy- is a chemical compound with the molecular formula C16H12O3 . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities .

While specific applications for 9,10-Anthracenedione, 1-ethyl-4-hydroxy- are not detailed, research on related compounds offers insight into potential uses:

  • 9,10-Anthracenedione derivatives: A study on 9,10-anthracenedione, 1,4-bis[[(2-hydroxyethyl)amino]ethyl]amino]... -, diacetate (ANT) showed that it induces changes in cell metabolism and structure in Friend leukemia cells . It affected nucleic acid content, partially blocked cells at the G2 phase, and altered nuclear chromatin structure. At higher concentrations, it blocked all viable cells in the G2 phase and increased RNA content .
  • Anthraquinones: Anthraquinone-based dyes are a group of diversely functionalized anthraquinones containing an anthracene-9,10-dione . Anthraquinones, the common structural backbone of substances in the Anthraquinones Group, was tumorigenic in both rats and mice by dietary exposure . A draft screening assessment by Canada.ca provides information on various 9,10-Anthracenedione derivatives and their screening approaches .
  • Cosmetics: Polymers, including synthetic and semi-synthetic polymers, associated or not with natural polymers, can be used in cosmetics for thermal and chemo-sensitive properties . Cosmetic polymers are also used in the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .

Comparison with Similar Compounds

1-Hydroxy-4-Methyl-9,10-Anthracenedione

  • Structure : Hydroxyl at position 1, methyl at position 3.
  • Bioactivity : Exhibits antibacterial, antioxidant, and topoisomerase II inhibitory activity . Its hydroxyl group enhances hydrogen bonding with biological targets (e.g., Thr167 in protein 7PTG), while the methyl group contributes to hydrophobic interactions .
  • Synthesis : Derived from plant extracts (Ceratotheca triloba) and characterized via NMR and LC-MS .

Comparison :

  • The hydroxyl at position 4 (vs. position 1) may alter hydrogen-bonding patterns, affecting target selectivity.

1,4-Dihydroxy-5,8-Bis(2-Hydroxyethylamino)-9,10-Anthracenedione (DHAQ)

  • Structure: Hydroxyl groups at positions 1 and 4; hydroxyethylamino groups at 5 and 6.
  • Bioactivity: High antitumor activity (curative in murine models) with reduced acute toxicity compared to non-hydroxylated analogues .
  • Genotoxicity: Induces chromosome damage and sister chromatid exchanges, correlating with therapeutic potency .

Comparison :

9,10-Anthracenedione (Unsubstituted Core)

  • Structure: No substituents.
  • Applications : Used in dyes and as a scaffold for functionalization. Less bioactive compared to substituted derivatives .

Comparison :

  • Substituents in 1-ethyl-4-hydroxy- enhance bioactivity by introducing electron-donating (hydroxyl) and hydrophobic (ethyl) groups, enabling interactions with enzymes or DNA.

Physicochemical Properties

Table 1: Key Properties of Selected Anthraquinones

Compound Melting Point (°C) LogP* Key Substituents Bioactivity Highlights
1-Ethyl-4-hydroxy- (target) N/A ~3.5† 1-Ethyl, 4-Hydroxy Hypothesized moderate bioactivity
1-Hydroxy-4-methyl N/A ~2.8 1-Hydroxy, 4-Methyl Antibacterial, antioxidant
1-Hydroxyanthraquinone 194 2.1 1-Hydroxy Industrial dye intermediate
DHAQ >250 ~1.5 1,4-Dihydroxy, 5,8-BisHEA Antitumor, genotoxic

*LogP estimated using substituent contributions. †Predicted higher than methyl analogues due to ethyl’s hydrophobicity.

Bioactivity and Mechanism

  • Antimicrobial Activity : Methyl and hydroxyl derivatives (e.g., 1-hydroxy-4-methyl) inhibit bacterial growth via topoisomerase II binding . The ethyl group may enhance penetration through lipid bilayers.
  • Antitumor Activity: Aminoethyl-substituted anthraquinones (e.g., DHAQ) intercalate DNA and inhibit nucleic acid synthesis . The ethyl-hydroxy derivative may exhibit weaker DNA binding but lower toxicity.
  • Antioxidant Capacity : Hydroxyl groups contribute to radical scavenging; ethyl substitution may reduce polarity, limiting aqueous efficacy .

Biological Activity

9,10-Anthracenedione, 1-ethyl-4-hydroxy- is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 9,10-anthracenedione derivatives typically features an anthracene backbone with various functional groups that influence their biological activity. The specific structure of 1-ethyl-4-hydroxy- enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that anthraquinones can effectively inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Anthraquinone Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
2-Hydroxy-9,10-anthraquinone12.525Pseudomonas aeruginosa
Staphylococcus aureus
Escherichia coli
9,10-AnthracenedioneVariesVariesCandida albicans, Cryptococcus

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that these compounds are potent against clinically relevant pathogens .

Cytotoxic and Antiproliferative Effects

The cytotoxicity of anthraquinones has been widely studied in cancer research. For instance, 9,10-anthracenedione derivatives have shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of various anthraquinones on human lung adenocarcinoma (A549) and colorectal cancer (COLO320) cell lines. Results indicated that certain derivatives significantly inhibited cell growth.

Table 2: Antiproliferative Activity

CompoundIC50 (µM)Cell Line
9,10-Anthracenedione15A549
20COLO320
2-Hydroxy-9,10-anthraquinone25A549

These findings highlight the potential of these compounds as anticancer agents .

The biological activity of anthraquinones is often attributed to their ability to intercalate DNA and inhibit topoisomerase enzymes. This mechanism leads to the induction of apoptosis in cancer cells and disruption of microbial DNA synthesis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets such as topoisomerase II. Low docking energy values indicate strong interactions with these targets, suggesting therapeutic potential .

Safety and Toxicological Considerations

Despite their promising activities, anthraquinones are also associated with genotoxicity and potential carcinogenic effects. Studies have reported that certain derivatives can induce DNA damage in mammalian cells, necessitating caution in their therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-4-hydroxy-9,10-anthracenedione, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis approach is commonly employed. For structurally similar anthracenedione derivatives (e.g., 1-(hexylamino)-4-hydroxy derivatives), nitration of anthracene followed by reduction, hydroxy substitution, and alkylation are critical steps . Adjusting alkylation conditions (e.g., solvent polarity, temperature) can optimize the introduction of the ethyl group. Monitor intermediates via TLC and confirm purity using HPLC (>95%) and NMR .
  • Key Variables : Reaction time for alkylation (excessive heating may degrade the hydroxy group) and choice of alkylating agent (e.g., ethyl bromide vs. ethyl iodide) .

Q. How should researchers characterize the purity and stability of 1-ethyl-4-hydroxy-9,10-anthracenedione?

  • Analytical Techniques :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation byproducts (e.g., de-ethylation or oxidation of the hydroxy group) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Guidelines :

  • Avoid dust formation; use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in airtight containers at 4°C, away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions (ethyl vs. methyl at C1, hydroxy at C4) affect the compound’s electronic properties and reactivity?

  • Methodology :

  • Compare UV-Vis spectra (e.g., λmax shifts) and redox potentials (cyclic voltammetry) of 1-ethyl-4-hydroxy derivatives with analogs (e.g., 1-methyl-4-hydroxy or 1-hydroxy-4-ethyl).
  • Computational modeling (DFT) can predict HOMO-LUMO gaps and electron-withdrawing/donating effects of substituents .
    • Data Interpretation : Ethyl groups may increase steric hindrance but enhance solubility in non-polar solvents compared to methyl .

Q. What experimental strategies resolve contradictions in reported biological activities of anthracenedione derivatives?

  • Case Study : For cytotoxic anthracenediones (e.g., 1-hydroxy-4-methyl derivatives), discrepancies in IC50 values may arise from assay conditions (e.g., cell line specificity, exposure time).

  • Validation : Replicate assays across multiple cell lines (e.g., DU-145 prostate cancer vs. MCF-7 breast cancer) with standardized protocols (e.g., 48-hour exposure, MTT assay) .
  • Mechanistic Follow-Up : Use RNA sequencing to identify differential gene expression patterns induced by the compound .

Q. How can researchers optimize in vitro models to study the compound’s potential as an antimicrobial agent?

  • Design :

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
    • Advanced Analysis : Use SEM/TEM to evaluate membrane disruption and synergize with fluorescence-based viability assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Process Chemistry :

  • Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., nitration).
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

  • Contradictory Data : Cross-validate spectral data (NMR, IR) with NIST Chemistry WebBook entries for anthracenedione derivatives .
  • Advanced Characterization : For substituent effects, combine X-ray crystallography (if crystalline) with computational docking studies to map interactions with biological targets .

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